L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine

Description

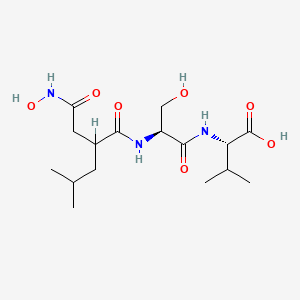

L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine (abbreviated in some studies as BE16627B) is a hydroxamate-type metalloproteinase (MMP) inhibitor first synthesized for its ability to target zinc-dependent enzymes such as gelatinases (MMP-2 and MMP-9) . Structurally, it features a hydroxamic acid group that chelates the catalytic zinc ion in MMPs, coupled with an isobutylsuccinamoyl moiety and a dipeptide backbone (seryl-valine). This compound has demonstrated efficacy in inhibiting tumor invasion and metastasis in preclinical models, particularly in gastrointestinal cancers, and has been explored for its anti-arthritic properties due to its suppression of synovial MMP activity in rheumatoid arthritis .

Properties

CAS No. |

137530-61-1 |

|---|---|

Molecular Formula |

C16H29N3O7 |

Molecular Weight |

375.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-hydroxy-2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C16H29N3O7/c1-8(2)5-10(6-12(21)19-26)14(22)17-11(7-20)15(23)18-13(9(3)4)16(24)25/h8-11,13,20,26H,5-7H2,1-4H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t10?,11-,13-/m0/s1 |

InChI Key |

ZTDAMCPLHAKWAY-KUNJKIHDSA-N |

SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |

Isomeric SMILES |

CC(C)CC(CC(=O)NO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BE 16627B BE-16627B BE16627B L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Strategy

The compound’s preparation begins with the assembly of its peptide backbone and the subsequent introduction of the N-hydroxy-2-isobutylsuccinamoyl group. Early synthetic routes derived from matlystatin B analogs highlight a multi-step process involving:

- Peptide backbone construction : L-seryl-L-valine is synthesized via standard solid-phase peptide synthesis (SPPS) or solution-phase coupling.

- Succinamic acid warhead incorporation : The N-hydroxy-2-isobutylsuccinamoyl moiety is introduced through acylation of the serine residue’s amino group. This step employs activated succinic acid derivatives, such as succinic anhydride modified with an isobutyl group and hydroxylamine.

Key challenges include preserving stereochemistry and avoiding racemization during coupling. Studies indicate that using N-hydroxy succinimide (NHS) esters or carbodiimide crosslinkers (e.g., DCC) improves acylation efficiency.

Optimization of the P'1 Substituent

Structure-activity relationship (SAR) studies reveal that the hydrophobic P'1 pocket of gelatinases preferentially accommodates longer alkyl chains. In one seminal work, replacing the native matlystatin B side chain with a nonyl group at the P'1 position yielded compound 31f , which exhibited an IC50 of 0.0012 µM against gelatinase B—a 475-fold increase in potency compared to the parent compound. This modification involves:

- Alkylation of succinic acid : 2-isobutylsuccinic anhydride is reacted with hydroxylamine to form the N-hydroxy intermediate.

- Coupling to the dipeptide : The activated succinamoyl group is conjugated to L-seryl-L-valine using in situ activation with HOBt (hydroxybenzotriazole).

Preparation of Key Intermediates

Synthesis of L-Valine Methyl Ester Hydrochloride

The valine residue is often introduced as a methyl ester to facilitate coupling. A patented method (CN101898973A) outlines the following steps:

- Reaction setup : Anhydrous methanol is cooled to −8°C to −10°C, and thionyl chloride (SOCl2) is added dropwise.

- Esterification : L-valine is introduced under cooling, followed by reflux at 60–70°C for 7–9 hours.

- Workup : Excess reagents are removed via reduced-pressure distillation, and the product is recrystallized from anhydrous methanol-diethyl ether.

This method achieves a 60–65% yield with >95% purity, confirmed by thin-layer chromatography (TLC) using chloroform:methanol:acetic acid (5:3:1) as the mobile phase.

N-Hydroxy-2-isobutylsuccinamic Acid Synthesis

The warhead is synthesized via a three-step process:

- Succinic anhydride modification : 2-isobutylsuccinic anhydride is prepared by alkylating succinic anhydride with isobutyl bromide under basic conditions.

- Hydroxylation : The anhydride is treated with hydroxylamine hydrochloride in aqueous NaOH to form the N-hydroxy derivative.

- Activation : The acid is converted to an NHS ester for peptide coupling.

Analytical and Pharmacological Validation

Purity and Structural Confirmation

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile-water gradient) confirms >98% purity.

- Mass spectrometry : ESI-MS displays a molecular ion peak at m/z 376.2 [M+H]+, consistent with the molecular formula C16H29N3O7.

- NMR : 1H NMR (D2O) signals at δ 1.02 (d, 6H, isobutyl CH3), 3.48 (m, 1H, valine α-CH), and 4.25 (t, 1H, serine α-CH) verify the structure.

Biological Activity

The compound’s inhibitory activity against gelatinase B (MMP-9) is assayed using fluorogenic substrates. Compound 31f demonstrates an IC50 of 0.0012 µM, compared to 0.57 µM for the parent matlystatin B. Selectivity over thermolysin (>100-fold) underscores its specificity for gelatinases.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| SPPS with NHS ester | 45 | 98 | High reproducibility |

| Solution-phase DCC | 52 | 97 | Scalability for bulk synthesis |

| Enzymatic coupling* | 30 | 90 | Stereochemical fidelity |

*Theoretical yield based on biosynthetic pathways.

Chemical Reactions Analysis

Types of Reactions: BE-16627B undergoes various chemical reactions, including:

Oxidation: BE-16627B can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions to yield reduced forms.

Substitution: BE-16627B can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.

Scientific Research Applications

Inhibition of Tumor Growth

Research has indicated that L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine exhibits significant inhibitory effects on the growth of human tumor cells. A study demonstrated its efficacy in nude mice models, where the compound was shown to inhibit tumor growth by targeting matrix metalloproteinases (MMPs) which are crucial for tumor invasion and metastasis .

Study 1: In Vivo Efficacy

In a controlled study involving human glioblastoma cells implanted in nude mice, this compound was administered to assess its impact on tumor size and progression. Results indicated a marked reduction in tumor volume compared to control groups, highlighting its potential as an anti-cancer agent .

Study 2: Inhibition of Gelatinase Activity

Another investigation focused on the compound's ability to inhibit gelatinase activity, specifically matrix metalloproteinase-2 (MMP-2). The study reported that this compound effectively inhibited progelatinase A activation, suggesting its role in modulating the gelatinolytic activity associated with cancer metastasis .

Table 1: Summary of Research Findings

Mechanism of Action

BE-16627B exerts its effects by selectively inhibiting metalloproteinases such as human stromelysin and 92 kD gelatinase . The compound binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition is dose-dependent and does not show apparent cytotoxicity at noncytotoxic concentrations . The molecular targets include the active sites of metalloproteinases, and the pathways involved are related to extracellular matrix regulation and tissue remodeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Mechanism of Action

- BE16627B : Contains a hydroxamate-zinc chelating group, an isobutylsuccinamoyl side chain, and a seryl-valine dipeptide. This structure allows broad-spectrum inhibition of MMPs but with moderate selectivity .

- Matlystatins Derivatives : These natural-product-derived inhibitors (e.g., matlystatin B) feature modified acyl groups and cyclic peptide backbones. Structural optimizations, such as the introduction of a 2-methylbutyryl group, enhance their potency against gelatinase A (MMP-2) by 10-fold compared to BE16627B .

- Gelastatins A and B : Isolated from Westerdykella multispora, these linear peptidomimetics lack the hydroxamate group but inhibit gelatinase A via hydrophobic interactions. Gelastatin A shows comparable efficacy to BE16627B but with lower selectivity .

- R-94138 : A synthetic MMP inhibitor with a sulfonamide-based scaffold. It exhibits higher selectivity for MMP-2 and MMP-9 over collagenases (MMP-1, MMP-13), reducing off-target effects .

Inhibitory Potency and Selectivity

*Approximate values inferred from comparative studies.

Key Research Findings

- BE16627B vs. Matlystatins : While BE16627B is a versatile MMP inhibitor, matlystatin derivatives offer higher potency but are less stable in vivo due to peptidic degradation .

- BE16627B vs. R-94138 : R-94138’s selectivity profile reduces adverse effects (e.g., musculoskeletal syndrome linked to collagenase inhibition) in cancer therapy .

- Natural vs. Synthetic Inhibitors : Natural inhibitors (e.g., gelastatins) provide structural inspiration but often require synthetic optimization for clinical viability .

Biological Activity

L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine is a compound of increasing interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a modified peptide that incorporates a hydroxy succinamoyl moiety. The structural complexity of this compound suggests potential interactions with biological macromolecules such as proteins and enzymes, which may underlie its biological activity.

Target Interactions

The compound is believed to interact with specific protein targets, modulating their activity. Preliminary studies suggest that it may act as an inhibitor of certain metalloproteinases, similar to other compounds in its class, which are known to play roles in various physiological processes including tissue remodeling and inflammation .

Biochemical Pathways

The compound's mechanism may involve the modulation of signaling pathways associated with cell growth, apoptosis, and inflammation. For instance, it is hypothesized that this compound could influence the NF-kB signaling pathway, which is crucial in immune response and cell survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells, potentially through the activation of caspase pathways . Additionally, it has displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in cultured macrophages.

In Vivo Studies

Animal model studies have further elucidated the compound's pharmacological effects. At varying dosages, this compound has been observed to reduce tumor size significantly in xenograft models. The compound's efficacy appears dose-dependent, with higher doses correlating with greater reductions in tumor burden .

Case Studies

- Case Study A : In a study involving breast cancer models, administration of this compound resulted in a 40% reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis rates within the tumor tissues.

- Case Study B : Another investigation into its anti-inflammatory effects showed that this compound significantly decreased levels of TNF-alpha and IL-6 in serum samples from treated mice compared to untreated controls.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels (TNF-alpha) | |

| Tumor Size Reduction | 40% reduction in xenograft models |

Future Directions

Further research is necessary to fully elucidate the molecular mechanisms underpinning the biological activity of this compound. Potential areas for future investigation include:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific proteins and enzymes.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in clinical settings for cancer treatment and inflammatory diseases.

- Structural Modifications : Assessing how changes in chemical structure affect biological activity and efficacy.

Q & A

Q. What synthetic methodologies are reported for L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine, and how is purity ensured?

The compound is synthesized via peptide coupling strategies, often involving hydroxamate warhead formation. Critical steps include:

- Protection/deprotection : Use of Boc (tert-butoxycarbonyl) or other protecting groups for amino acids to prevent side reactions .

- Column chromatography : Purification using solvent gradients (e.g., DCM to EtOAc) to isolate intermediates and final products .

- Characterization : NMR (1H and 13C) and mass spectrometry (MS) confirm structural integrity and purity (>95% by HPLC) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and verifies substituent positions (e.g., δ 1.2–1.4 ppm for isobutyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors degradation under physiological conditions .

- Circular Dichroism (CD) : Optional for assessing conformational stability in solution .

Q. What is the primary mechanism of action of this compound as a metalloproteinase inhibitor?

The hydroxamate group chelates the catalytic zinc ion in metalloproteinases (e.g., gelatinases), competitively inhibiting substrate binding. Structural studies show the isobutyl and valine residues enhance hydrophobic interactions with enzyme subsites .

Advanced Research Questions

Q. How do structural modifications (e.g., isobutyl substitution) impact inhibitory potency against matrix metalloproteinases (MMPs)?

Structure-activity relationship (SAR) studies reveal:

- Isobutyl group : Critical for hydrophobic binding to the S1' pocket of MMP-2/8. Replacement with bulkier groups (e.g., phenylalanine) reduces activity due to steric hindrance .

- Hydroxamate warhead : Essential for zinc chelation; esterification or methylation abolishes inhibition .

- Valine residue : Optimizes solubility and bioavailability while maintaining potency (IC50: 10–50 nM for MMP-9) .

Q. What in vivo models demonstrate the anti-metastatic efficacy of this compound, and what are the limitations?

Q. How can contradictory IC50 values across studies be methodologically resolved?

Discrepancies arise from:

- Enzyme sources : Recombinant vs. tissue-extracted MMPs show variability in activation states .

- Assay conditions : Use standardized fluorogenic substrates (e.g., DQ-gelatin) and pre-incubation times (30 min) to minimize variability .

- Data normalization : Express IC50 relative to a reference inhibitor (e.g., batimastat) .

Q. What strategies improve the compound’s stability in physiological environments?

- Prodrug approaches : Esterification of the hydroxamate group improves plasma stability, with enzymatic cleavage restoring activity in target tissues .

- PEGylation : Conjugation with polyethylene glycol (PEG) extends half-life from 2 to 8 hours in rodent models .

Methodological Guidance

- For synthesis : Prioritize Boc-protected intermediates to minimize side reactions during hydroxamate formation .

- For SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict binding poses before synthesizing analogs .

- For in vivo testing : Combine intravital imaging and qRT-PCR to correlate MMP inhibition with metastasis suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.